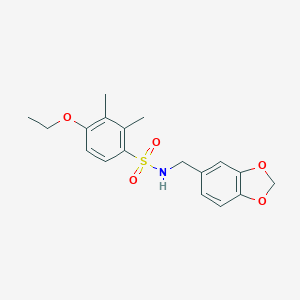
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It was discovered by Takeda Pharmaceuticals and has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide is a selective inhibitor of p38 MAPK, a protein kinase that plays a critical role in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. By inhibiting p38 MAPK, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide can block the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and invasion of cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It can inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in response to various stimuli, including lipopolysaccharide (LPS), tumor necrosis factor (TNF), and interleukin-1 (IL-1). It can also inhibit the proliferation and invasion of cancer cells, including breast cancer, lung cancer, and prostate cancer. In addition, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide can enhance the survival of neurons in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide is its selectivity for p38 MAPK, which allows for the specific inhibition of downstream signaling pathways without affecting other cellular processes. This makes it a useful tool for studying the role of p38 MAPK in various diseases. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide is its relatively low potency, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide. One direction is the optimization of its potency and selectivity, which may improve its therapeutic potential. Another direction is the investigation of its potential applications in other diseases, such as autoimmune diseases and metabolic disorders. Finally, the development of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide as a therapeutic agent for clinical use will require further preclinical and clinical studies to evaluate its safety and efficacy.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the protection of 4-ethoxy-2,3-dimethylbenzenesulfonamide with a tert-butyldimethylsilyl (TBDMS) group. The protected compound is then reacted with 1,3-benzodioxole-5-carbaldehyde in the presence of a Lewis acid catalyst to form the desired product, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide. The final product is purified by column chromatography to obtain a white solid with a purity of over 99%.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and neurodegenerative disorders. In preclinical studies, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in response to various stimuli. It has also been shown to inhibit the proliferation and invasion of cancer cells and to enhance the survival of neurons in neurodegenerative diseases.
Propriétés
Nom du produit |
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C18H21NO5S |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H21NO5S/c1-4-22-15-7-8-18(13(3)12(15)2)25(20,21)19-10-14-5-6-16-17(9-14)24-11-23-16/h5-9,19H,4,10-11H2,1-3H3 |
Clé InChI |
OASWDBPPKFPXJP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C)C |
SMILES canonique |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)
![Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288306.png)
![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)



